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Compound Name: Propofol-d18

Cat. No.: B1499959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Propofol-d18, the

fully deuterated analog of the anesthetic agent propofol. Understanding the mass spectral

behavior of isotopically labeled compounds is crucial for their use as internal standards in

quantitative assays, metabolic studies, and pharmacokinetic research. This document outlines

the predicted fragmentation patterns of Propofol-d18 based on the known fragmentation of

propofol and data from partially deuterated analogs, presents the data in a clear tabular format,

details a general experimental protocol for mass spectrometric analysis, and illustrates the key

fragmentation pathway using a diagram.

Introduction to Propofol and its Deuterated Analog
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic. Its chemical formula

is C₁₂H₁₈O, and it has a molecular weight of approximately 178.27 g/mol .[1] Propofol-d18 is a

stable isotope-labeled version of propofol where all 18 hydrogen atoms have been replaced by

deuterium atoms. This results in a chemical formula of C₁₂D₁₈O and a molecular weight of

approximately 196.38 g/mol . This significant mass shift allows for its clear differentiation from

unlabeled propofol in mass spectrometry, making it an excellent internal standard.
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The fragmentation of propofol in a mass spectrometer is dependent on the ionization technique

employed. The following sections detail the expected fragmentation patterns for Propofol-d18
in common ionization modes, inferred from the behavior of unlabeled propofol and data from

propofol-d17.

Electron Ionization (EI)
In Electron Ionization (EI), a high-energy electron beam bombards the molecule, leading to the

formation of a molecular ion (M⁺˙) and subsequent fragmentation. For propofol, the molecular

ion is observed at an m/z of 178. A prominent fragment is seen at m/z 163, corresponding to

the loss of a methyl radical (•CH₃).

For Propofol-d18, the molecular ion is expected at an m/z of 196. The analogous loss of a

deuterated methyl radical (•CD₃) would result in a fragment at m/z 181.

Chemical Ionization (CI)
Chemical Ionization is a softer ionization technique that typically results in less fragmentation

and a more prominent protonated molecule ([M+H]⁺). For propofol, this ion is observed at m/z

179.

For Propofol-d18, the deuterated equivalent would be the addition of a deuteron, forming a

[M+D]⁺ ion. However, in typical CI sources with residual protic solvents, a protonated molecule

[M+H]⁺ is more likely, which would be observed at an m/z of 197. A potential fragmentation

pathway involves the loss of a deuterated propene molecule (C₃D₆), leading to a fragment ion.

Electrospray Ionization (ESI) and Atmospheric Pressure
Chemical Ionization (APCI)
In negative ion mode ESI or APCI, propofol readily forms a deprotonated molecule [M-H]⁻ at

m/z 177.[2] The major fragmentation pathway of this ion involves the loss of a methane

molecule (CH₄) to produce a highly stable ion at m/z 161.[2][3][4]

For Propofol-d18, the deprotonated molecule [M-D]⁻ is expected at m/z 195. Based on studies

of propofol-d17 which show a transition from m/z 194.2 to 174.2 (a loss of 20 amu), it can be

inferred that the fragmentation involves the loss of a deuterated methane molecule (CD₄).[5]

Therefore, for Propofol-d18, the primary fragment ion would be observed at m/z 175.
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Data Presentation
The following tables summarize the predicted m/z values for the key ions of propofol and

Propofol-d18 in different ionization modes.

Table 1: Predicted m/z Values for Propofol and Propofol-d18 in Electron Ionization (EI)

Ion Propofol (m/z) Propofol-d18 (m/z) Description

Molecular Ion [M]⁺˙ 178 196
Intact molecule with

one electron removed.

[M - •CD₃]⁺ 163 181

Loss of a deuterated

methyl radical from an

isopropyl group.

Table 2: Predicted m/z Values for Propofol and Propofol-d18 in Negative Ion ESI/APCI

Ion Propofol (m/z) Propofol-d18 (m/z) Description

Deprotonated

Molecule [M-H]⁻ or

[M-D]⁻

177 195
Loss of a proton or

deuteron.

[M-H-CH₄]⁻ or [M-D-

CD₄]⁻
161 175

Loss of a methane or

deuterated methane

molecule.

Experimental Protocol: Acquiring a Mass Spectrum
of Propofol-d18
This section outlines a general procedure for obtaining a mass spectrum of Propofol-d18 using

Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To acquire a full scan mass spectrum and a product ion spectrum of Propofol-d18.

Materials:
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Propofol-d18 standard

LC-MS grade methanol

LC-MS grade water

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

with an ESI or APCI source

Procedure:

Sample Preparation:

Prepare a stock solution of Propofol-d18 in methanol at a concentration of 1 mg/mL.

Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of

methanol and water. For positive ion mode, add 0.1% formic acid to the final solution. For

negative ion mode, add 0.1% ammonium hydroxide.

Liquid Chromatography (LC) Method:

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium

hydroxide (negative mode).

Mobile Phase B: Methanol with 0.1% formic acid (positive mode) or 0.1% ammonium

hydroxide (negative mode).

Gradient: A suitable gradient to elute Propofol-d18, for example, starting at 50% B and

increasing to 95% B over 5 minutes.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.
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Mass Spectrometry (MS) Method:

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI), negative and/or positive ion mode.

Full Scan Acquisition:

Scan range: m/z 50 - 300.

Acquire data to observe the [M-D]⁻ ion (in negative mode) or [M+H]⁺ ion (in positive

mode) of Propofol-d18.

Product Ion Scan (MS/MS) Acquisition:

Select the precursor ion corresponding to the deprotonated or protonated molecule of

Propofol-d18 (e.g., m/z 195 in negative mode).

Apply collision energy (e.g., 10-30 eV) to induce fragmentation.

Scan for the resulting product ions.

Data Analysis:

Analyze the full scan spectrum to confirm the m/z of the molecular ion.

Analyze the product ion spectrum to identify the major fragment ions and elucidate the

fragmentation pathway.

Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of Propofol-d18 in

negative ion mode mass spectrometry.
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Propofol-d18 Mass Spectrometry Fragmentation

[M-D]⁻
m/z = 195

Deprotonation [M-D-CD₄]⁻
m/z = 175

- CD₄

Click to download full resolution via product page

Caption: Fragmentation of Propofol-d18 in negative ion mode.

This guide provides a foundational understanding of the mass spectral characteristics of

Propofol-d18. Experimental verification is recommended to confirm the predicted

fragmentation patterns and their relative abundances under specific analytical conditions. The

provided information should serve as a valuable resource for researchers and scientists in the

fields of analytical chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1499959#understanding-the-mass-spectrum-of-
propofol-d18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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